molecular formula C27H44O8 B1678994 Polypodine b CAS No. 18069-14-2

Polypodine b

Cat. No.: B1678994
CAS No.: 18069-14-2
M. Wt: 496.6 g/mol
InChI Key: GMFLGNRCCFYOKL-ACCCYTKYSA-N
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Description

Polypodine B is a naturally occurring phytoecdysteroid, a class of polyhydroxylated sterols. These compounds are known for their role in the molting and metamorphosis of insects and crustaceans.

Preparation Methods

Synthetic Routes and Reaction Conditions: Polypodine B can be synthesized through several chemical transformations, including esterification, oxidation, reduction, alkylation, amination, and fluorination . These reactions typically involve the use of specific reagents and conditions to achieve the desired modifications.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The process includes solvent extraction of dried plant parts with methanol or ethanol, followed by partitioning with water and hexane . Advanced techniques like rotation planar chromatography are employed for the effective separation of ecdysteroids .

Chemical Reactions Analysis

Properties

IUPAC Name

(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O8/c1-22(2,32)9-8-20(30)25(5,33)19-7-11-26(34)16-12-21(31)27(35)14-18(29)17(28)13-24(27,4)15(16)6-10-23(19,26)3/h12,15,17-20,28-30,32-35H,6-11,13-14H2,1-5H3/t15-,17-,18+,19-,20+,23+,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFLGNRCCFYOKL-ACCCYTKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18069-14-2
Record name Polypodine B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18069-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501044191
Record name 5,20-Dihydroxyecdysone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501044191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18069-14-2
Record name Polypodine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018069142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,20-Dihydroxyecdysone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501044191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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